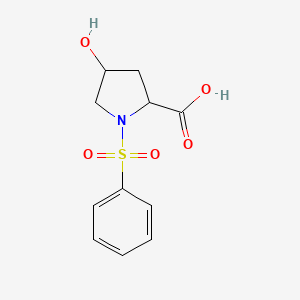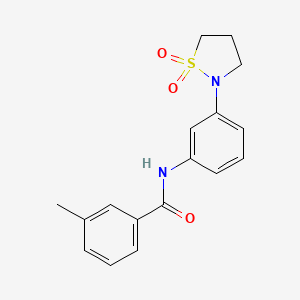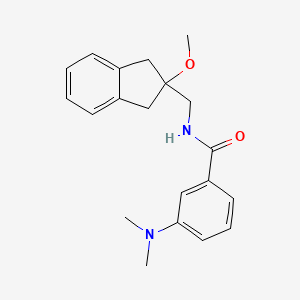
1-(Benzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(Benzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid” is a complex organic compound. It contains a benzenesulfonyl group, a pyrrolidine ring, and a carboxylic acid group . The benzenesulfonyl group is an organosulfur compound with the formula C6H5SO2 . The pyrrolidine ring is a five-membered ring with four carbon atoms and one nitrogen atom. The carboxylic acid group (-COOH) is a common functional group in organic chemistry.
Molecular Structure Analysis
The molecular structure of “1-(Benzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid” can be deduced from its name. It contains a benzenesulfonyl group attached to a pyrrolidine ring at the 1-position. The 4-position of the pyrrolidine ring is substituted with a hydroxyl group (-OH), and the 2-position is substituted with a carboxylic acid group (-COOH). The exact 3D structure would require further analysis, such as X-ray crystallography .Chemical Reactions Analysis
Benzenesulfonyl compounds typically react with compounds containing reactive N-H and O-H bonds . They are mainly used to prepare sulfonamides and sulfonate esters by reactions with amines and alcohols, respectively . The specific reactions that “1-(Benzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid” would undergo depend on the reaction conditions and the other reactants present.Applications De Recherche Scientifique
Human Neutrophil Elastase (hNE) Inhibitors
This compound, being a derivative of benzenesulfonic acid, can be synthesized and evaluated as competitive inhibitors of hNE . hNE is a serine proteinase that plays a crucial role in the immune response. Inhibitors of hNE can potentially be used for the treatment of Acute Respiratory Distress Syndrome (ARDS), a condition often seen in severe COVID-19 patients .
Fluorescent Probes
The compound could potentially be used in the design and synthesis of fluorescent probes . Fluorescent probes are sensitive, selective, and non-toxic, making them ideal for detection in biomedical research, environmental monitoring, and food safety . The unique optical properties and high sensitivity of fluorescent probes have led to their wide application in various fields .
Materials Science and Nanotechnology
The synthesis and characterization techniques of organic small molecule fluorescent probes, which could potentially include this compound, can also be applied in materials science and nanotechnology . Probes can be used to study the properties of nanomaterials and surfaces, providing new methods for material characterization .
Drug Discovery
Given its potential as an hNE inhibitor, this compound could be of interest in drug discovery, particularly for conditions related to inflammation or infection where hNE plays a significant role .
Biochemical Research
As a derivative of benzenesulfonic acid, this compound could be used in biochemical research, particularly in studies related to the function and inhibition of enzymes like hNE .
Environmental Monitoring
As mentioned earlier, the compound could be used in the design of fluorescent probes, which have applications in environmental monitoring . These probes could potentially be used to detect and monitor the presence of specific chemicals or pollutants in the environment .
Mécanisme D'action
Target of Action
Benzenesulfonic acid derivatives have been reported to inhibit human neutrophil elastase (hne), a serine protease involved in the degradation of proteins .
Mode of Action
These compounds may interact with their targets through the formation of hydrogen bonds and hydrophobic interactions, leading to changes in the target’s function .
Biochemical Pathways
Given its potential role as an hne inhibitor, it may influence pathways related to protein degradation and inflammation .
Pharmacokinetics
Benzenesulfonic acid, a related compound, is known to be highly water-soluble , which could influence the bioavailability of this compound.
Result of Action
If it acts as an hne inhibitor, it could potentially reduce protein degradation and modulate inflammatory responses .
Propriétés
IUPAC Name |
1-(benzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO5S/c13-8-6-10(11(14)15)12(7-8)18(16,17)9-4-2-1-3-5-9/h1-5,8,10,13H,6-7H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHJVNTOKMOUOMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1C(=O)O)S(=O)(=O)C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Benzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~2~-[3-(diethylamino)propyl]-6-(3,5-dimethylpiperidin-1-yl)-5-nitropyrimidine-2,4-diamine](/img/structure/B2930998.png)

![[4-Ethoxy-2-(trifluoromethyl)phenyl]methanamine;hydrochloride](/img/structure/B2931001.png)

![[1-(6-Methyl-2-methylsulfanylpyrimidin-4-yl)piperidin-4-yl]methanol](/img/structure/B2931004.png)
![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2931005.png)
![2-Methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B2931007.png)


![N-(2-ethyl-6-methylphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2931011.png)
![3-(benzo[d]thiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl 4-methoxybenzoate](/img/structure/B2931012.png)
![{7-[(2,5-dimethylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetic acid](/img/structure/B2931014.png)
![ethyl 3-({[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetyl}amino)benzoate](/img/structure/B2931018.png)
